N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide
Description
N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a difluorophenyl group, and a methylpyrazole carboxamide group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-12-9-19(26-27(12)20-8-7-16(22)11-18(20)23)21(29)24-13(2)15-5-4-6-17(10-15)25-14(3)28/h4-11,13H,1-3H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBUONQKSYSBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC(C)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 3-acetamidophenyl ethylamine, which is then reacted with 2,4-difluorobenzoyl chloride to form the intermediate. This intermediate is further reacted with 5-methylpyrazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product from impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is explored for use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-acetamidophenyl)ethyl]-1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxamide: shares similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluorophenyl groups, for instance, can enhance its stability and reactivity compared to other halogenated derivatives. Additionally, the combination of functional groups in its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
